molecular formula C19H15N3O B5725714 2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5725714
M. Wt: 301.3 g/mol
InChI Key: PDXGJIPTAHQPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research over the years. It is commonly referred to as PAP, and its chemical structure is composed of a pyrazolopyrimidine ring system linked to a biphenyl moiety.

Mechanism of Action

PAP exerts its biological effects by binding to and inhibiting the activity of protein kinases such as c-Src and c-Abl. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, PAP can modulate cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
PAP has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in animal models of inflammation, and protect neurons from oxidative damage and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PAP in laboratory experiments is its high potency and selectivity towards protein kinases. This allows for the precise modulation of specific signaling pathways and cellular processes. However, one limitation of PAP is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on PAP, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Exploring its effects on other signaling pathways and cellular processes.
3. Developing more efficient methods for synthesizing and purifying PAP.
4. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Developing new analogs of PAP with improved solubility and potency.
In conclusion, PAP is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its precise mechanism of action and range of biological effects make it an attractive target for scientific research. Further studies are needed to fully understand its therapeutic potential and develop more efficient methods for its synthesis and use.

Synthesis Methods

The synthesis of PAP involves the reaction of 4-biphenylboronic acid with 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-ol in the presence of a palladium catalyst. This reaction results in the formation of PAP as a white crystalline solid, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

PAP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies.

properties

IUPAC Name

5-methyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-11-19(23)22-18(20-13)12-17(21-22)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGJIPTAHQPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.